Sorbitan, tetraoctadecanoate
Description
Contextualizing Sorbitan (B8754009) Esters within Advanced Material Science
Sorbitan esters are integral to the advancement of material science, particularly in the realm of nanotechnology. Their ability to form stable emulsions is leveraged in the synthesis of nanoparticles and drug delivery systems. researchgate.net For instance, sorbitan esters are employed as stabilizers in the creation of microemulsions, which can act as nanoreactors for the controlled synthesis of nanoparticles with specific sizes and shapes.
In the pharmaceutical sector, these esters are crucial components in the formulation of creams, ointments, and lotions, where they ensure the uniform dispersion of active ingredients. wikipedia.org The broader class of sorbitan esters is also being investigated for its potential in creating novel drug delivery platforms, such as niosomes, which are vesicular structures capable of encapsulating and transporting therapeutic agents. The self-assembly properties of sorbitan esters in different solvents are a subject of ongoing research, with techniques like small-angle X-ray scattering (SAXS) being used to understand their behavior in mixtures, which is crucial for designing new materials with tailored properties. frontiersin.org
Historical Trajectories and Evolution of Research on Sorbitan Esters
The development of sorbitan esters as commercial surfactants has a rich history. The synthesis process typically involves the esterification of sorbitol with fatty acids. iiis.org This process can be carried out in one or two steps, with the initial dehydration of sorbitol to sorbitan being a key stage. researchgate.net Over the years, research has focused on optimizing these synthesis methods to improve yield, purity, and the color of the final product. google.com
Initially, the applications of sorbitan esters were predominantly in the food and cosmetics industries, where they were valued for their emulsifying and stabilizing properties. epa.gov As research progressed, their utility expanded into pharmaceuticals, agriculture, and various industrial applications, including lubricants and textiles. huanachemical.com The evolution of analytical techniques has allowed for a more detailed characterization of these compounds, leading to a better understanding of their structure-function relationships and paving the way for their use in more advanced applications. rsc.org
Scholarly Significance and Identified Research Gaps concerning Sorbitan, Tetraoctadecanoate
Despite the extensive body of research on sorbitan esters as a class, there is a notable lack of specific scholarly literature on this compound. A search of scientific databases reveals a significant research gap for this particular tetra-ester. While its more common counterparts like sorbitan monostearate and tristearate are well-documented, data on this compound is sparse. thegoodscentscompany.com
This lack of research presents both a challenge and an opportunity. The scholarly significance of investigating this compound lies in the potential for discovering unique properties conferred by its tetra-ester structure. It is plausible that the higher degree of esterification could result in distinct solubility, thermal stability, and emulsifying capabilities compared to other sorbitan esters.
The identified research gaps include:
Synthesis and Characterization: Detailed studies on the optimal synthesis conditions and comprehensive characterization of the physicochemical properties of this compound are needed.
Material Science Applications: There is a clear opportunity to explore its potential in advanced material science, such as in the formation of novel polymers or as a stabilizer for unique nanoparticle systems.
Comparative Studies: Research comparing the performance of this compound with other sorbitan esters in various applications would be highly valuable to determine its specific advantages and potential niche uses.
The following tables provide a comparative overview of the available data for common sorbitan esters and the limited information on this compound.
Table 1: Properties of Common Sorbitan Esters
| Compound Name | Synonym | Typical Form | Key Applications |
|---|---|---|---|
| Sorbitan Monolaurate | Span 20 | Liquid | Emulsifier in cosmetics and pharmaceuticals |
| Sorbitan Monostearate | Span 60 | Waxy Solid | Food emulsifier, especially in baked goods and icings |
| Sorbitan Tristearate | Span 65 | Waxy Solid | Lubricant in textiles, crystal inhibitor in oils |
Table 2: Available Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 61752-68-9 | thegoodscentscompany.com |
| Molecular Formula | C78H148O9 | thegoodscentscompany.com |
| Molecular Weight | 1230.03 g/mol | thegoodscentscompany.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sorbitan tetrastearate |
| Sorbitol |
| Sorbitan monostearate |
| Sorbitan tristearate |
| Sorbitan monolaurate |
Properties
CAS No. |
61752-68-9 |
|---|---|
Molecular Formula |
C78H148O9 |
Molecular Weight |
1230.0 g/mol |
IUPAC Name |
[(2R)-2-[(3R,4S)-3,4-di(octadecanoyloxy)oxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate |
InChI |
InChI=1S/C78H148O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(79)83-69-71(85-74(80)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)77-78(87-76(82)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72(70-84-77)86-75(81)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h71-72,77-78H,5-70H2,1-4H3/t71-,72+,77?,78-/m1/s1 |
InChI Key |
PZJDVAKEAKYPHG-UROSWEABSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Sorbitan, Tetraoctadecanoate
Methodologies for Sorbitan (B8754009) Precursor Synthesis
The synthesis of Sorbitan, tetraoctadecanoate begins with the formation of its sorbitan precursor. This process primarily involves the intramolecular dehydration of a hexitol, typically D-sorbitol, which is itself derived from the hydrogenation of D-glucose. The cyclization of sorbitol is a critical step that yields a mixture of anhydro-sorbitols, with 1,4-sorbitan being a key intermediate.
Acid-Catalyzed Dehydration of D-Sorbitol to 1,4-Sorbitan
The industrial production of 1,4-sorbitan is most commonly achieved through the acid-catalyzed dehydration of D-sorbitol. oup.com This homogeneous catalysis reaction typically employs mineral acids such as sulfuric acid (H₂SO₄). oup.comresearchgate.net The reaction mechanism is proposed to be an SN2 reaction, involving a nucleophilic attack by the hydroxyl group at the C4 position on the protonated primary hydroxyl group at the C1 position. oup.comresearchgate.net
A significant challenge in this synthesis is controlling the reaction to favor the formation of the mono-anhydride (1,4-sorbitan) and prevent a second dehydration step, which leads to the formation of isosorbide (B1672297) (1,4:3,6-dianhydro-D-sorbitol). researchgate.netphasetransfercatalysis.com Kinetic and thermodynamic studies have shown that sulfuric acid preferentially associates with sorbitol over 1,4-sorbitan, which helps to inhibit the subsequent dehydration to isosorbide, allowing for yields of 1,4-sorbitan around 58%. oup.comresearchgate.net Other acid catalysts, such as p-toluenesulfonic acid, have also been utilized, sometimes in the presence of co-catalysts like tetrabutylammonium (B224687) bromide, to achieve selective mono-dehydration. phasetransfercatalysis.com
| Catalyst | Typical Conditions | Key Observations | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous catalysis | Most widely used industrial method. Preferential formation of adduct with sorbitol inhibits isosorbide formation. | oup.com |
| p-Toluenesulfonic Acid (TsOH) | 110°C, reduced pressure | Used with co-catalysts like tetrabutylammonium bromide (TBAB) to improve selectivity. | phasetransfercatalysis.com |
Alternative Cyclization and Dehydration Processes for Sorbitol
To overcome the challenges associated with homogeneous acid catalysts, such as corrosion and difficult separation, research has focused on alternative heterogeneous catalytic systems. mpg.de Solid acid catalysts offer advantages like easier recovery, reusability, and reduced environmental impact. researchgate.net
Various solid acid catalysts have been investigated for sorbitol dehydration, including:
Zeolites: Microporous materials like BEA zeolites have shown high sorbitol conversion rates. Their pore structure can influence product selectivity by suppressing the formation of by-products through steric hindrance. mdpi.com
Sulfated Metal Oxides: Sulfated zirconia (SZ) has been demonstrated to be a highly effective catalyst, achieving complete sorbitol conversion under relatively mild conditions. acs.org Other sulfated oxides, such as those of copper and titanium, have also been studied. researchgate.netresearchgate.net
Polymer-supported Acid Catalysts: Novel polymer resins with Brønsted acidity have been developed, showing high selectivity (up to 90%) for 1,4-anhydro-D-sorbitol. These catalysts are resistant to acid-leaching and can be recycled multiple times without significant loss of activity. rsc.org
These heterogeneous systems are often optimized for the production of isosorbide, but they function via the crucial formation of 1,4-sorbitan as an intermediate, highlighting their relevance in sorbitan synthesis. mpg.demdpi.com
Esterification Techniques for Tetraoctadecanoate Formation
Once the sorbitan precursor is obtained, the next stage is the esterification of its four available hydroxyl groups with octadecanoic acid (stearic acid) to form this compound.
Direct Esterification Protocols with Stearic Acid
Direct esterification is a common industrial method for producing sorbitan esters. iiis.orgepo.org This process involves reacting sorbitan (or sorbitol directly) with an excess of stearic acid at high temperatures, typically ranging from 180°C to 260°C. epo.orghuanachemical.com The reaction is generally carried out in a vessel equipped for stirring and heating under an inert gas atmosphere, such as nitrogen, to prevent oxidation. iiis.orgepo.org
To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often under reduced pressure. iiis.orghuanachemical.com While the reaction can proceed without a catalyst, it is often accelerated by the addition of an acid or, more preferably, an alkali catalyst like sodium hydroxide (B78521) or potassium hydroxide. iiis.org The reaction progress is monitored by measuring the acid value of the mixture, with the process being stopped when the value drops below a specified threshold. huanachemical.com
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Temperature | 180°C - 260°C | To provide sufficient energy for the reaction. | epo.org |
| Pressure | Atmospheric or Reduced | Reduced pressure aids in the removal of water. | iiis.org |
| Catalyst | Alkali (e.g., NaOH) | To increase the rate of esterification. | iiis.org |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative side reactions at high temperatures. | epo.org |
Catalytic Systems and Coupling Reagents in Esterification (e.g., DMAP/DCC)
For esterifications requiring milder conditions, particularly for sensitive substrates, methods utilizing coupling reagents are employed. The Steglich esterification is a notable example, using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net
The mechanism of the Steglich esterification involves several steps:
DCC activates the carboxylic acid (stearic acid) by reacting with it to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
The catalyst, DMAP, which is a stronger nucleophile than the alcohol (sorbitan), attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate. organic-chemistry.orgnih.gov
The alcohol's hydroxyl group then reacts with this activated intermediate to form the desired ester. nih.gov
The DCC, having taken up a molecule of water, is converted into a stable, insoluble urea (B33335) byproduct (dicyclohexylurea, DCU), which can be removed by filtration. organic-chemistry.org
This method is highly efficient and avoids the high temperatures and harsh conditions of direct esterification, making it valuable in the synthesis of complex molecules where functional groups may be sensitive to heat or strong acids/bases. researchgate.net
Chromatographic Strategies for Mixture Resolution and Purity Enhancement
The synthesis of sorbitan esters, whether through direct esterification or other methods, invariably produces a complex mixture of products. This mixture contains not only the desired this compound but also mono-, di-, and triesters, unreacted polyols (sorbitan, isosorbide), and residual fatty acids. google.com Therefore, purification is a critical step to isolate the target compound and enhance purity. Chromatographic techniques are powerful tools for this purpose.
Several chromatographic methods can be applied for the analysis and purification of sorbitan esters:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column has been successfully developed for the separation of sorbitan ester surfactants. researchgate.net This technique can effectively separate the mixture into fractions of mono-, di-, tri-, and tetraesters, allowing for quantitative analysis of the product distribution. researchgate.net
Gas Chromatography (GC): High-temperature gas chromatography (HT-GC) is suitable for analyzing the components of sorbitan ester mixtures. worktribe.com For esters of long-chain fatty acids like stearic acid, HT-GC can separate and identify mono-, di-, and even triesters. worktribe.com However, the low volatility of the tetraester makes its direct analysis by GC challenging. Often, GC analysis is performed after saponification of the esters, followed by derivatization of the resulting polyols (sorbitan, isosorbide) to make them volatile. oup.comoup.com
Supercritical Fluid Chromatography (SFC): Capillary SFC offers a powerful alternative for separating high molecular weight polyesters like sorbitan esters. This technique can resolve the mixture into groups of mono-, di-, tri-, and tetraesters, maintaining high separation efficiency for compounds that are difficult to analyze by GC. researchgate.net
For preparative scale, column chromatography using silica (B1680970) gel can be employed to purify the reaction mixture, separating the components based on polarity. The non-polar tetraester would elute first with a non-polar mobile phase, while the more polar monoesters and unreacted polyols would be retained more strongly on the column.
Separation of Mono-, Di-, Tri-, and Tetraester Fractions
Due to the complexity of the reaction product, chromatographic techniques are essential for separating and quantifying the different ester fractions. researchgate.net High-Performance Liquid Chromatography (HPLC), Capillary Supercritical Fluid Chromatography (SFC), and High-Temperature Gas Chromatography (HT-GC) are prominent methods employed for this purpose. researchgate.netresearchgate.networktribe.com
An improved reversed-phase HPLC method utilizing a C18 column has been developed for the effective separation of sorbitan ester surfactants. researchgate.net This technique allows for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions within a sample. researchgate.net
Capillary SFC offers a rapid and simple approach for the separation and identification of these complex mixtures. researchgate.net This method successfully separates sorbitan esters into distinct groups: starting materials, monoesters, diesters, triesters, and tetraesters. researchgate.net A key advantage of capillary SFC is its ability to handle high molecular weight sorbitan polyesters while maintaining high separation efficiency. researchgate.net
High-Temperature Gas Chromatography (HT-GC) is another viable technique, particularly for analyzing esters of long-chain fatty acids like stearic and oleic acid. worktribe.com Optimized HT-GC methods can successfully separate and identify mono-, di-, and tri-ester species. worktribe.com However, for longer fatty acid chains, the elution of larger molecules like tetraesters can be challenging. worktribe.com
| Technique | Description | Separated Fractions | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase method employing a C18 column. | Mono-, Di-, Tri-, and Tetraesters | researchgate.net |
| Capillary Supercritical Fluid Chromatography (SFC) | A rapid method suitable for high molecular weight esters. | Starting Materials, Mono-, Di-, Tri-, and Tetraesters | researchgate.net |
| High-Temperature Gas Chromatography (HT-GC) | Method optimized for longer fatty acid chain esters. | Mono-, Di-, and Triesters (Tetraesters may be difficult to elute) | worktribe.com |
Addressing Positional Isomerism in Sorbitan Esters
Positional isomerism is a significant factor contributing to the complexity of sorbitan ester compositions. researchgate.net Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the position of the functional group on that skeleton. quora.com In the case of sorbitan esters, this isomerism arises from the esterification of fatty acids at different hydroxyl group positions on the sorbitan ring structure. worktribe.comresearchgate.net
The sorbitan molecule has several available hydroxyl groups, and the attachment of the octadecanoate (stearate) chains can occur at any of these sites. This leads to a variety of structural isomers for each class of ester (mono-, di-, tri-, and tetra-). For example, a sorbitan monoester can have the fatty acid attached at different positions, resulting in distinct positional isomers.
Advanced analytical techniques are capable of revealing this isomeric complexity. Capillary Supercritical Fluid Chromatography (SFC), for instance, can separate the ester mixture into its main fractions (mono-, di-, etc.), where each fraction is further resolved into a number of peaks that represent different positional isomers. researchgate.net This high-resolution separation is crucial for understanding the detailed composition of commercial sorbitan ester products. researchgate.net
Advanced Structural Elucidation and Analytical Characterization of Sorbitan, Tetraoctadecanoate
Spectroscopic Techniques for Molecular Structure Confirmation
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Sorbitan (B8754009), tetraoctadecanoate. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR confirms the presence of the sorbitan core and the four attached octadecanoate (stearate) chains.
¹H NMR: The proton NMR spectrum provides characteristic signals for the different parts of the molecule. The long alkyl chains of the stearate (B1226849) moieties produce a large, overlapping signal for the methylene (B1212753) (-CH₂-) groups, typically observed as a broad multiplet around 1.2-1.4 ppm. niph.go.jp The terminal methyl (-CH₃) groups of the fatty acid chains appear as a triplet at approximately 0.8-0.9 ppm. niph.go.jp Protons on the carbons alpha to the carbonyl group (-CH₂-C=O) are shifted downfield to roughly 2.2-2.4 ppm. niph.go.jp The protons associated with the sorbitan ring and the methylene groups adjacent to the ester oxygen (-CH-O- and -CH₂-O-) are the most complex, appearing in the 3.4-5.0 ppm region. niph.go.jp The specific splitting patterns and chemical shifts in this region are crucial for determining the esterification points on the sorbitan ring.
¹³C NMR: The carbon spectrum offers complementary information. The carbonyl carbons (C=O) of the four ester groups are readily identified by their characteristic downfield shift in the range of 170-175 ppm. The carbons of the sorbitan backbone appear between 60 and 85 ppm. The long aliphatic chains show a series of signals, with the terminal methyl carbon at approximately 14 ppm, numerous methylene carbons between 22 and 35 ppm, and the alpha-methylene carbons (-CH₂-C=O) around 34 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sorbitan, Tetraoctadecanoate
| Molecular Moiety | Atom Type | Predicted Chemical Shift (ppm) |
| Stearate Chain | Terminal -CH₃ | ¹H: ~0.8-0.9 (t) |
| ¹³C: ~14 | ||
| Methylene Chain (-CH₂-)n | ¹H: ~1.2-1.4 (m) | |
| ¹³C: ~22-32 | ||
| Methylene α to C=O (-CH₂-COO) | ¹H: ~2.2-2.4 (t) | |
| ¹³C: ~34 | ||
| Ester Linkage | Carbonyl (-COO-) | ¹³C: ~170-175 |
| Sorbitan Core | Ring & CH₂ Protons (-CH-O, -CH₂-O) | ¹H: ~3.4-5.0 (m) |
| Ring & CH₂ Carbons (-CH-O, -CH₂-O) | ¹³C: ~60-85 |
Note: (t) = triplet, (m) = multiplet. Actual chemical shifts can vary based on solvent and specific isomeric structure.
IR spectroscopy is used to confirm the presence of key functional groups within the this compound molecule. The spectrum is typically dominated by absorptions from the ester groups and the long hydrocarbon chains.
A strong, sharp absorption band is observed in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups. researchgate.net The presence of four ester moieties results in a particularly intense peak. Another significant set of bands appears around 1250-1100 cm⁻¹, corresponding to the C-O stretching vibrations of the ester linkages. researchgate.net The majority of the remaining spectrum is characterized by strong C-H stretching vibrations from the numerous methylene and methyl groups of the fatty acid chains, typically found between 2960 and 2850 cm⁻¹. researchgate.net C-H bending vibrations for these groups are also visible around 1470 cm⁻¹ and 1375 cm⁻¹. The absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would indicate complete esterification of the sorbitol hydroxyl groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2960-2850 | Strong |
| C=O (Ester) | Stretch | 1750-1735 | Strong, Sharp |
| C-H (Alkyl) | Bend | ~1470 | Medium |
| C-O (Ester) | Stretch | 1250-1100 | Strong |
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of this compound. The molecular formula for this compound is C₇₈H₁₄₈O₉, corresponding to a monoisotopic mass of approximately 1229.112 Da. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can measure the mass of the parent ion with high precision (typically to within 5 ppm). This allows for the unambiguous confirmation of the elemental formula, providing strong evidence for the identity of the compound.
In addition to determining the parent mass, MS analysis can reveal structural information through fragmentation patterns. Common fragmentation pathways for sorbitan esters include the neutral loss of one or more fatty acid chains and cleavages within the sorbitan ring structure. Identifying these fragment ions helps to piece together the molecular architecture.
Chromatographic Approaches for Compositional Analysis
Commercial this compound is often a complex mixture containing species with varying degrees of esterification. Chromatography is essential for separating these components and assessing the purity and distribution of the product.
HPLC is a widely used technique for analyzing the composition of sorbitan ester products. researchgate.net A reversed-phase HPLC method, typically employing a C18 stationary phase, can effectively separate the different ester fractions (mono-, di-, tri-, and tetra-esters) based on their relative hydrophobicity. researchgate.net
In this method, less polar components (higher degree of esterification) are more strongly retained by the nonpolar stationary phase and thus have longer retention times. A gradient elution is often used, starting with a more polar mobile phase (e.g., a high percentage of water or methanol) and gradually increasing the proportion of a nonpolar organic solvent (e.g., acetonitrile (B52724) or isopropanol). This allows for the sequential elution of sorbitan monoesters, diesters, triesters, and finally the target tetraester. researchgate.net Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required for quantification. worktribe.com
Table 3: Typical HPLC Elution Order for Sorbitan Esters on a Reversed-Phase Column
| Compound Class | Degree of Esterification | Relative Polarity | Expected Elution Order |
| Sorbitan Monoester | 1 | High | First |
| Sorbitan Diester | 2 | Medium-High | Second |
| Sorbitan Triester | 3 | Medium-Low | Third |
| Sorbitan Tetraester | 4 | Low | Last |
Capillary Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that offers unique selectivity for complex lipid mixtures and can be particularly useful for separating isomers. worktribe.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. researchgate.net The properties of the mobile phase (density, viscosity, and solvating power) can be finely tuned by changing the pressure and temperature, allowing for precise control over the separation.
For this compound, different isomers can exist depending on which of the hydroxyl groups on the original sorbitan molecule have been esterified. These isomers often have very similar polarities, making them difficult to separate by HPLC. The lower viscosity and higher diffusivity of supercritical fluid mobile phases can lead to higher chromatographic efficiency and improved resolution. Capillary SFC, with its long column lengths, has the potential to resolve these closely related isomeric species, providing a more detailed compositional profile than is achievable with standard HPLC methods. worktribe.com
Advanced X-ray Scattering Techniques for Supramolecular Insights
The self-assembly of surfactants like "this compound" into complex supramolecular structures is fundamental to their functionality. Advanced X-ray scattering techniques are indispensable for probing these nanoscale architectures.
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to determine the size, shape, and arrangement of nanoscale objects, such as micelles, in solution. researchgate.net When a beam of X-rays is passed through a solution containing "this compound" micelles, the electrons in the atoms of the surfactant molecules scatter the X-rays. The resulting scattering pattern, a plot of scattered intensity versus the scattering angle, contains detailed information about the micellar structure.
The concept of persistence length is a measure of the stiffness or rigidity of a polymer chain. wikipedia.org For a self-assembled structure like a cylindrical micelle or a worm-like micelle, the persistence length describes the length scale over which the orientation of the micelle is correlated. In essence, it quantifies how much the micelle bends and fluctuates in solution. For pieces of the assembly shorter than the persistence length, the structure behaves more like a rigid rod, while on longer length scales, its behavior is more akin to a random coil. wikipedia.org
The persistence length of self-assembled architectures of "this compound" can be determined from SAXS data, particularly for non-spherical micelles. By analyzing the scattering profile at intermediate scattering vectors, information about the local stiffness of the micellar chains can be extracted. Theoretical models, such as the worm-like chain model, can be applied to the SAXS data to calculate the persistence length.
Understanding the persistence length is crucial as it influences the rheological properties of the surfactant solution, such as its viscosity and viscoelasticity. While specific experimental values for the persistence length of "this compound" are not published, studies on other complex amphiphiles demonstrate the feasibility of such determinations. researchgate.netacs.orgrsc.org The presence of four bulky hydrophobic chains in "this compound" would likely lead to significant steric interactions, influencing the curvature and stiffness of any resulting elongated micellar structures.
Complementary Analytical Methodologies in Quality Assurance Research
The quality control of "this compound" is critical due to the complexity of the product, which is often a mixture of different ester species. researchgate.netresearchgate.networktribe.com Complementary analytical methodologies are essential to ensure product consistency and purity.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analysis of sorbitan esters. researchgate.networktribe.com These methods allow for the separation and quantification of the different ester fractions, namely the mono-, di-, tri-, and tetraesters of sorbitan. researchgate.net
A typical approach for the analysis of sorbitan esters involves reversed-phase HPLC with a C18 column. researchgate.net The separation is based on the differential partitioning of the various esters between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of isopropanol (B130326) and water, can be optimized to achieve the desired separation. researchgate.net
Capillary Supercritical Fluid Chromatography (SFC) offers an alternative and often superior method for the analysis of high molecular weight, non-volatile compounds like "this compound". worktribe.com In SFC, a supercritical fluid, typically carbon dioxide, is used as the mobile phase. shimadzu.com This technique can provide better resolution and faster analysis times compared to HPLC for complex mixtures of sorbitan esters. worktribe.com The sorbitan esters can be separated into groups corresponding to the starting materials and the mono-, di-, tri-, and tetraesters. worktribe.com
The table below summarizes the typical chromatographic techniques used in the quality assurance of sorbitan esters.
| Analytical Technique | Stationary Phase | Mobile Phase | Detection | Application |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Isopropanol/Water Gradient | Refractive Index (RI), Evaporative Light Scattering (ELSD) | Separation and quantification of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net |
| Capillary Supercritical Fluid Chromatography (SFC) | SB-Biphenyl-30 | Supercritical CO2 with modifier | Flame Ionization Detector (FID) | High-resolution separation of sorbitan ester groups, including higher molecular weight polyesters. worktribe.com |
Supramolecular Assembly and Interfacial Phenomena of Sorbitan, Tetraoctadecanoate
Investigation of Micellization Behavior in Various Solvent Systems
The aggregation of surfactant molecules into micelles is a hallmark of their behavior in solution. For sorbitan (B8754009) esters, this process is influenced by the molecular structure of the surfactant and the nature of the solvent.
The structure of sorbitan esters, particularly the length and number of their hydrocarbon tails, plays a critical role in their self-assembly. In the case of sorbitan, tetraoctadecanoate, the presence of four long, saturated stearate (B1226849) chains significantly enhances its lipophilic character.
In solvent systems like tetrahydrofuran (B95107) (THF), sorbitan esters can self-assemble into micelles with either their hydrophilic heads or their lipophilic tails pointing outwards, as both moieties can interact with the solvent. The aggregation of these individual micelles into larger clusters is influenced by the tail structure. For instance, studies on various sorbitan esters (Spans) have shown that those with longer, saturated tails, which would be structurally analogous to this compound, tend to form open-packed clusters known as mass fractals in pure THF. frontiersin.org This is in contrast to sorbitan esters with shorter or unsaturated tails, which tend to form more densely packed surface fractals. frontiersin.org
The table below summarizes the general influence of sorbitan ester structure on micelle aggregation in a non-polar solvent like THF, based on comparative studies.
| Feature | Influence on Micelle Aggregation | Likely Behavior of this compound |
| Tail Length | Longer tails promote more ordered structures. | The long octadecanoate chains would favor significant van der Waals interactions, influencing micelle packing. |
| Number of Tails | A higher number of tails increases the lipophilic nature and can lead to different packing geometries. | The four tails create a bulky hydrophobic region, likely leading to the formation of open, mass fractal-like aggregates in non-polar solvents. |
| Tail Saturation | Saturated tails allow for closer packing and more ordered structures compared to unsaturated tails. | The saturated stearate chains would contribute to more organized micellar structures. |
This table is generated based on findings from comparative studies of different sorbitan esters.
The morphology of surfactant aggregates can be described using fractal geometry, which distinguishes between surface fractals and mass fractals. Surface fractals are characterized by a rough, irregular surface, but a uniform interior, and are typically formed from the aggregation of smaller, primary micelles into close-packed clusters. Mass fractals, on the other hand, have a structure that is irregular throughout, with a fractal dimension that reflects how the mass of the aggregate scales with its size, and are considered open-packed clusters. frontiersin.org
In studies using small-angle X-ray scattering (SAXS), it has been observed that in pure THF, sorbitan esters with long, saturated tails, such as sorbitan monostearate (Span 60), form mass fractals. frontiersin.org Given that this compound possesses four such tails, it is reasonable to infer a similar or even more pronounced tendency to form open, mass fractal structures in non-polar organic solvents. The presence of water, even in small amounts (e.g., 2% in THF), can induce a transition from mass fractals to surface fractals for many sorbitan esters. This is attributed to water promoting the formation of reverse micelles, where the hydrophilic heads are oriented inwards to encapsulate the water molecules. frontiersin.org
Elucidation of Intermolecular Interactions with Co-solvents and Other Chemical Entities
The behavior of this compound in solution is governed by a complex interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions.
Hydrogen bonding is a key factor in the interaction of sorbitan esters with polar solvents and co-solvents. While the ester linkages of this compound are primarily hydrogen bond acceptors, the hydroxyl groups on the sorbitan head group can act as both hydrogen bond donors and acceptors.
In mixtures of THF and water, sorbitan esters can interact with both components. Infrared spectroscopy studies have shown that sorbitan esters can form hydrogen bonds with THF. frontiersin.org The presence of water introduces competition for these hydrogen bonds. Surfactants can strengthen the hydrogen bonding network of water, which can in turn inhibit interactions between organic solvents and water, leading to phase separation. researchgate.net The dynamic nature of these hydrogen bonds is crucial for the temperature-responsive behavior of some polymer systems, where changes in temperature can shift the balance between polymer-water and polymer-polymer hydrogen bonds. mdpi.com
The introduction of sorbitan esters into a solvent mixture can significantly alter the ordering of the solvent molecules and drive phase separation. In THF-water mixtures, which are miscible, the addition of certain sorbitan esters can induce separation. frontiersin.org
Two primary mechanisms have been proposed for this phenomenon. The first involves the surfactant competing with the organic solvent for hydrogen bonding with water. The second mechanism involves the preferential interaction of the surfactant's lipophilic tails with the organic solvent. researchgate.net For a highly lipophilic molecule like this compound, the latter mechanism is likely to be significant.
Studies have shown that the tail length and number of tails on sorbitan esters can enhance the ordering of THF, as indicated by spectroscopic changes. frontiersin.org Specifically, an increase in the ordering of THF is observed with increasing length of a single saturated tail. frontiersin.org This suggests that the four long stearate tails of this compound would strongly interact with and order non-polar solvent molecules in its vicinity.
Academic Studies on Emulsification Mechanisms and Interfacial Stability in Model Systems
Sorbitan esters are widely utilized as emulsifiers, and their effectiveness is intrinsically linked to their behavior at the oil-water interface. The stability of an emulsion is governed by the ability of the emulsifier to adsorb at the interface, reduce interfacial tension, and create a protective barrier against droplet coalescence and flocculation. nih.gov
The properties of the emulsion are strongly related to the adsorption properties of the emulsifiers at the water-oil interface. researchgate.net For non-ionic surfactants like this compound, the balance between their hydrophilic and lipophilic moieties, often quantified by the Hydrophile-Lipophile Balance (HLB) system, is a key determinant of their emulsifying capability. This compound, with its four long alkyl chains, is expected to have a very low HLB value, making it highly oil-soluble and suitable for stabilizing water-in-oil (W/O) emulsions.
In model systems, the choice of emulsifier pair is also crucial. For instance, stable oil-in-water emulsions have been formulated by blending sorbitan monostearate (a low HLB emulsifier) with a high HLB emulsifier like polyoxyethylene (20) sorbitan monooleate. nih.gov This highlights the principle of using co-surfactants to achieve the desired interfacial properties and emulsion stability. The long, saturated tails of this compound would contribute to a rigid and stable interfacial film, which is beneficial for preventing coalescence. Studies on sorbitan monostearate have shown its effectiveness in stabilizing emulsions and influencing their physical characteristics, such as viscosity and particle size distribution. researchgate.net
Role of Sorbitan, Tetraoctadecanoate in Advanced Formulation Science Non Biological System Emphasis
Fundamental Principles of Emulsifier Functionality in Complex Systems
The Hydrophile-Lipophile Balance (HLB) system provides a numerical scale to classify the hydrophilic-lipophilic properties of a surfactant. utl.pt Emulsifiers with low HLB values, typically in the range of 3 to 6, are more soluble in oil and are effective at forming water-in-oil (W/O) emulsions. utl.ptalfa-chemistry.com Conversely, those with high HLB values (8 to 18) are more water-soluble and promote the formation of oil-in-water (O/W) emulsions. utl.pt
Sorbitan (B8754009), tetraoctadecanoate, is a non-ionic surfactant belonging to the sorbitan ester family. Its molecular structure consists of a central sorbitan ring (a derivative of sorbitol) to which four octadecanoate (stearic acid) fatty acid chains are attached via ester linkages. This high degree of esterification with long, saturated fatty acid chains renders the molecule predominantly lipophilic. While a precise HLB value for the tetra-ester is not commonly published, it can be inferred to be extremely low. For comparison, Sorbitan tristearate has an HLB value of 2.1, and Sorbitan monostearate is 4.7. utl.ptgreengredients.it The addition of a fourth stearate (B1226849) chain makes Sorbitan, tetraoctadecanoate even more oil-soluble, positioning it as a powerful and highly effective W/O emulsifier.
Research into Stabilization Mechanisms in Multi-component Formulations
The stabilization of complex, multi-component systems by this compound and related sorbitan esters is achieved through several interconnected mechanisms, primarily involving the formation of robust interfacial films and the structuring of the continuous phase.
In traditional W/O emulsions, the sorbitan "head" of the molecule orients itself toward the dispersed water droplets, while the multiple bulky octadecanoate "tails" project outwards into the continuous oil phase. These long, non-polar chains provide a significant steric barrier, a physical impediment that prevents adjacent water droplets from getting close enough to coalesce. This steric hindrance is a critical mechanism for ensuring the long-term kinetic stability of the emulsion.
Beyond interfacial activity, sorbitan esters are widely recognized for their role as organogelators, capable of structuring liquid oils into semi-solid oleogels. researchgate.net This process represents a key stabilization mechanism in non-biological systems. During formulation, the system is heated to dissolve the sorbitan ester in the oil. Upon cooling, the ester molecules self-assemble into a three-dimensional crystalline network of solid fibers or tubules. nih.govresearchgate.net This network effectively entraps and immobilizes the liquid oil, preventing phase separation and providing structural integrity to the formulation. nih.gov
Rheological and Textural Modification Studies through Ester Incorporation
The incorporation of this compound and its chemical relatives into non-biological formulations has a profound impact on their rheological (flow) and textural properties. These esters are not merely stabilizers but are active modifiers that can transform a liquid oil into a structured, semi-solid material with specific mechanical properties.
Research has extensively documented the ability of sorbitan esters, particularly Sorbitan monostearate (SMS), to function as effective organogelators in various vegetable oils. The resulting oleogels exhibit viscoelastic behavior, meaning they possess both solid-like elastic and liquid-like viscous properties. The mechanical strength and rheology of these structured systems are highly dependent on several factors:
Oil Type: The viscosity of the oil used as the continuous phase significantly influences the final gel properties. Studies have shown that oleogels prepared with low-viscosity oils, such as rapeseed and soybean oil, yield gels with significantly higher values for linear viscoelastic functions (e.g., storage modulus G', a measure of elasticity) compared to oleogels made with high-viscosity oils like castor oil.
Ester Concentration: The concentration of the sorbitan ester is a critical parameter. An increase in the gelator concentration generally leads to a stronger, more elastic gel network, altering properties like viscoelasticity and firmness. researchgate.netresearchgate.net
Fatty Acid Chain Length: In emulsion systems, the length of the fatty acid chain on the sorbitan ester influences the final texture. Lengthening the alkyl chain, such as moving from laurate to stearate, has been shown to increase the elasticity of the formulation. researchgate.net
Processing Conditions: The rheological behavior of sorbitan ester-based oleogels is also dependent on the cooling rate applied during the gelification process, which affects the kinetics of crystal network formation.
The table below summarizes the influence of formulation variables on the rheological properties of systems containing sorbitan esters, based on published research findings.
| Variable | Condition A | Condition B | Observed Rheological/Textural Effect | Reference Index |
|---|---|---|---|---|
| Oil Viscosity | Low (e.g., Soybean Oil) | High (e.g., Castor Oil) | Formulations with low-viscosity oils exhibit higher viscoelastic functions (stronger gel structure). | |
| Ester Concentration | Low | High | Increased ester concentration leads to higher elasticity and firmness. | researchgate.netresearchgate.net |
| Alkyl Chain Length | Shorter Chain | Longer Chain (e.g., Stearate) | Longer chains increase the elasticity of the final cream or emulsion. | researchgate.net |
| Cooling Rate | Slow | Fast | The rate of cooling during gel formation directly impacts the final rheological properties of the oleogel. |
Excipient Properties and Interactions in Non-Biological Material Systems
In advanced formulations, this compound functions as a multi-purpose excipient, an ingredient that is not the primary active component but is crucial for achieving the desired physical form, stability, and texture. Its utility stems from its complex interactions with other components commonly found in non-biological material systems.
The performance of sorbitan esters is highly dependent on the chemical environment. Key interactions include:
Interaction with Oils: As detailed previously, the type of oil in a formulation dictates the effectiveness of the sorbitan ester as a rheology modifier. The interplay between the ester's fatty acid chains and the triglycerides of the oil affects solubility, crystallization kinetics, and the ultimate strength of the gel network.
Interaction with Other Surfactants and Structurants: Sorbitan esters can exhibit both synergistic and competitive behaviors when combined with other structuring agents. For example, research comparing oleogels made with Sorbitan monostearate (SMS) and Glyceryl monostearate (GMS) found that GMS generally produces mechanically stronger gels. However, in other systems, SMS used in combination with a structurant like fully hydrogenated palm oil was shown to produce a denser and more homogeneous crystal network than formulations with either agent alone, indicating a synergistic effect. nih.gov
Interaction with Waxes: Sorbitan esters can co-crystallize with waxes, such as sunflower wax. nih.gov This interaction modifies the crystal growth and density of the wax crystal network, allowing for the modulation of the formulation's physical properties without significantly affecting its mechanical strength. nih.gov
Interaction with Polymers: In aqueous-based systems, sorbitan esters can form complexes with polymers. For instance, they can interact with the natural cationic polysaccharide chitosan (B1678972) to produce stable emulsion and cream formulations with unique physicochemical and rheological properties that depend on the specific structure of the sorbitan ester used. tul.cz
The table below outlines the primary excipient functions of this compound and its interactions within a formulation.
| Excipient Function | Interacting Component | Resulting Effect on Formulation | Reference Index |
|---|---|---|---|
| W/O Emulsifier | Immiscible Liquids (Oil/Water) | Reduces interfacial tension, enabling the formation of a stable water-in-oil emulsion. | utl.pt |
| Rheology Modifier / Organogelator | Vegetable and Mineral Oils | Forms a 3D crystal network that immobilizes liquid oil, converting it into a semi-solid gel with controlled viscoelastic properties. | researchgate.net |
| Crystallization Modifier | Other Lipids (Triglycerides, Waxes) | Co-crystallizes with other lipids to alter crystal size, shape, and density, leading to enhanced network structure and stability. | nih.govnih.gov |
| Stabilizer | Polymers (e.g., Chitosan) | Forms surfactant-biopolymer complexes that create stable creams and emulsions with unique textures. | tul.cz |
| Texture Enhancer | Co-emulsifiers (e.g., GMS) | Contributes to the overall mechanical and sensory properties, though its effect can be modulated by the presence of other structurants. |
Environmental Degradation and Biotransformation of Sorbitan, Tetraoctadecanoate
Microbial Biodegradation Pathways of Sorbitan (B8754009) Esters
The primary mechanism for the environmental breakdown of sorbitan esters, including sorbitan, tetraoctadecanoate, is microbial biodegradation. This process involves the enzymatic breakdown of the compound by microorganisms, leading to its eventual mineralization.
Enzymatic Hydrolysis of Ester Linkages
The initial and crucial step in the biodegradation of sorbitan esters is the enzymatic hydrolysis of their ester linkages. This reaction is catalyzed by esterases, a class of enzymes widely produced by various microorganisms. nih.gov The hydrolysis of this compound breaks the ester bonds, releasing the constituent sorbitan and fatty acid molecules (in this case, octadecanoic acid, also known as stearic acid). epa.govresearchgate.net
Evidence suggests that even poorly water-soluble sorbitan esters, such as a surrogate sorbitan tetraester, undergo significant biodegradation, indicating that enzymatic cleavage of the multiple ester linkages is an effective process. epa.gov The resulting fatty acids are then typically subject to further degradation through processes like beta-oxidation. researchgate.net
Role of Microbial Communities and Environmental Microbiomes in Degradation Kinetics
The rate and extent of sorbitan ester degradation are heavily dependent on the composition and activity of the microbial communities present in a given environment. Diverse microbial populations in soil and water ecosystems possess the enzymatic machinery necessary to break down these compounds. researchgate.netnih.gov
Studies on related surfactants have shown that microbial communities can utilize them as a carbon source, leading to their partial or complete degradation. researchgate.net For instance, research on the biodegradation of various commercial chemicals in European rivers demonstrated that 95 out of 97 compounds were biodegraded in at least one river segment, highlighting the widespread capacity of environmental microbiomes to degrade synthetic chemicals. europa.eu The structure of the microbial community can change in response to the introduction of such compounds, with specific genera becoming more abundant and playing a key role in the degradation process. nih.gov For example, in the context of other complex organic compounds, genera such as Pseudomonas, Sphingobacterium, Sphingomonas, and Klebsiella have been identified as key players in the degradation of various micropollutants. nih.gov
Factors Influencing Environmental Persistence and Degradation Rates
The persistence of this compound in the environment is not solely dependent on its chemical structure but is also significantly influenced by various biotic and abiotic factors.
Impact of Substance Concentration on Biodegradation Kinetics
The concentration of a substance can have a profound effect on its biodegradation kinetics. While it might be assumed that higher concentrations lead to faster degradation due to increased substrate availability, research has shown the opposite can be true for some organic compounds. Studies on hydrocarbons have revealed that higher concentrations, approaching aqueous solubility, can lead to longer lag phases and half-lives. researchgate.net Conversely, testing at lower, more environmentally relevant concentrations can result in faster degradation. researchgate.net
In the context of micropollutant mixtures, microbial communities have demonstrated the ability to degrade multiple substances simultaneously, even at high concentrations (e.g., 100 mg/L), although the removal efficiency can fluctuate. nih.gov This suggests that the impact of concentration is complex and can be influenced by the specific compound, the microbial community present, and the presence of other substances.
Influence of Environmental Conditions (e.g., Redox Gradients, Sediment:Water Ratios)
Environmental conditions play a critical role in modulating the rate of biodegradation. Key factors include:
Redox Conditions: The availability of oxygen is a major determinant of degradation pathways and rates. Studies on the degradation of lipids in marine sediments have shown that oxic (oxygen-rich) conditions stimulate the hydrolysis of triglycerides and the subsequent degradation of their fatty acid metabolites. researchgate.netresearchgate.net In contrast, anoxic (oxygen-deficient) conditions can lead to a higher content of non-degradable fractions. researchgate.netresearchgate.net Oscillating redox conditions have been found to result in intermediate degradation rates. researchgate.netresearchgate.net
Sediment:Water Ratios: The partitioning of a compound between sediment and water can affect its bioavailability to microorganisms. The characteristics of the sediment, such as particle size and organic carbon content, can influence microbial biomass and activity, thereby affecting biodegradation rates. europa.eu
Other Factors: Temperature, pH, and the availability of other nutrients also impact microbial activity and, consequently, the rate of biodegradation. europa.eu Research has shown that total organic carbon, longitude, and clay content can help explain the variability in biodegradation rates across different river segments. europa.eu
Advanced Analytical Techniques for Monitoring and Assessing Biodegradation Processes
Commonly used techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of sorbitan esters and their metabolites. researchgate.netresearchgate.net Reversed-phase HPLC with a C18 column is a common method for separating sorbitan mono-, di-, tri-, and tetraesters. researchgate.net
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is another powerful tool for analyzing sorbitan esters. researchgate.net Derivatization techniques, such as silylation, can be used to improve the separation of these compounds. researchgate.net GC-MS is particularly valuable for identifying the chemical structures of degradation products, which is crucial for elucidating metabolic pathways. nih.gov
Thin-Layer Chromatography (TLC): TLC can be used for the qualitative and semi-quantitative analysis of sorbitan esters and their degradation products. researchgate.net
These chromatographic techniques, often used in combination, allow researchers to track the disappearance of the parent compound and the appearance of intermediate and final degradation products over time, providing a comprehensive picture of the biodegradation process. nih.gov
Table of Research Findings on Biodegradation
| Factor Studied | Organism/System | Compound(s) | Key Findings | Reference |
| Enzymatic Hydrolysis | Microbial esterases | Phthalate (B1215562) esters | Degradation proceeds via the action of esterases to form phthalate isomers. | nih.gov |
| Enzymatic Hydrolysis | Environmental microorganisms | Sorbitan, fatty acid C6-C10 tetraester | High biodegradation indicates enzymatic cleavage of multiple ester linkages. | epa.gov |
| Microbial Community Role | Soil microorganisms | Ethoxylated sorbitan fatty esters | Microbes utilized 26.9-32.7% of the initial dose as a carbon source. | researchgate.net |
| Microbial Community Role | Lab-scale membrane bioreactors | Mixture of 6 micropollutants | A stable microbial community composed mainly of Achromobacter, Cupriavidus, Pseudomonas, and Leucobacter achieved significant degradation (30-100%). | nih.gov |
| Concentration Effects | Surface water microorganisms | Hydrocarbons | Higher concentrations led to longer lag phases and half-lives. | researchgate.net |
| Redox Conditions | Marine sediment microorganisms | Microalgal triglycerides and fatty acids | Oxic conditions stimulated hydrolysis and degradation of metabolites compared to anoxic conditions. | researchgate.netresearchgate.net |
| Environmental Factors | European river segments | 97 commercial chemicals | Total organic carbon, longitude, and clay content contributed to explaining variability in biodegradation rates. | europa.eu |
Advanced Research Methodologies and Future Directions in Sorbitan, Tetraoctadecanoate Research
In Vitro Experimental Models for Mechanistic Investigations (Non-Human Examples)
To understand the fundamental mechanisms of Sorbitan (B8754009), tetraoctadecanoate and other sorbitan esters, researchers widely employ non-human in vitro models. These controlled systems allow for the detailed study of physicochemical interactions without the complexities of living organisms.
A common approach involves the use of cell-free systems to investigate the interactions between surfactants and biological macromolecules. researchgate.netnih.gov These models are particularly useful for assessing how surfactants like sorbitan esters influence protein structure and stability. nih.gov For instance, studies have shown that non-ionic surfactants can minimize or prevent protein aggregation, a phenomenon driven by hydrophobic interactions. nih.gov Cell-free models also allow for the study of surfactant tolerance and their effects on biological machinery in a simplified environment. researchgate.net
Emulsion and digestion models are another critical category of in vitro research. rsc.orgresearchgate.net These systems, often composed of a single triglyceride, a model lipophilic compound, and an emulsifier like a sorbitan ester, are used to study lipid digestion kinetics. rsc.orgresearchgate.net By monitoring parameters such as fatty acid titration, lipid extraction, and droplet sizing, researchers can elucidate how the emulsifier's structure influences lipolysis and nutrient bioaccessibility. rsc.orgresearchgate.net Single droplet tensiometry is an innovative technique within these models that can simultaneously monitor the kinetics of lipolysis and micellar solubilization. rsc.orgresearchgate.net
Furthermore, 2D stratum corneum model systems utilizing Langmuir monolayers are employed to analyze the interaction of non-ionic surfactants with skin lipids. researchgate.net Techniques like infrared reflection-absorption spectroscopy (IRRAS) and epi-fluorescence microscopy provide information on how these surfactants affect the packing of the lipid matrix, offering insights into their potential as skin penetration enhancers. researchgate.net
The table below summarizes key in vitro models and the insights they provide for research on sorbitan esters.
| In Vitro Model | Key Techniques | Research Focus | Example Findings |
| Cell-Free Systems | Spectroscopic methods (e.g., circular dichroism), fluorescence assays | Surfactant-protein interactions, protein stability and aggregation | Non-ionic surfactants can prevent protein aggregation through hydrophobic interactions. nih.gov |
| Emulsion/Digestion Models | Fatty acid titration, chromatography, light scattering, tensiometry | Lipid digestion kinetics, emulsification efficiency, nutrient bioaccessibility | The type of triglyceride is a major parameter influencing digestion, with emulsifier type also playing a role. rsc.orgresearchgate.net |
| Stratum Corneum Models | Langmuir monolayers, IRRAS, epi-fluorescence microscopy | Surfactant penetration into lipid layers, mechanisms of skin penetration enhancement | Non-ionic surfactants can penetrate and disorder lipid monolayers, with some being more active than others. researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable for exploring the molecular-level behavior of Sorbitan, tetraoctadecanoate, providing insights that are often difficult to obtain through experimental means alone.
Predictive Modeling of Intermolecular Interactions and Self-Assembly
Predictive modeling is used to understand the non-covalent interactions that govern the behavior of this compound. These models can forecast how individual molecules will interact with each other and with other components in a mixture, such as oil and water. This is crucial for predicting their emulsifying properties and the stability of the resulting emulsions. The hydrophile-lipophile balance (HLB) system, while a more traditional predictive tool, was foundational in assisting formulators in selecting appropriate non-ionic emulsifiers like sorbitan esters for creating stable emulsions. researchgate.net Modern computational approaches build on these concepts with greater molecular detail.
Simulation of Conformational Dynamics and Supramolecular Structures
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes of this compound and how it self-assembles into larger structures like micelles and vesicles. These simulations can model the movement of atoms over time, providing a dynamic picture of how the surfactant molecules arrange themselves at interfaces. This is vital for understanding the formation of nanostructures and their stability. For instance, studies have investigated the role of alcohol structure on the formation and stabilization of sorbitan ester vesicles. researchgate.net In silico absorption models are also used to simulate the effects of surfactants on the absorption of other molecules, which can be correlated with in vitro data. researchgate.net
Emerging Analytical Techniques for Comprehensive Characterization of Complex Ester Mixtures
This compound is typically part of a complex mixture of related esters. Characterizing these mixtures is a significant analytical challenge. Emerging techniques are providing more detailed compositional information.
The commercial production of sorbitan esters results in a mixture of molecules with varying fatty acid attachments and degrees of esterification. researchgate.net A detailed knowledge of this composition is crucial for modulating its properties for specific applications. researchgate.net Advanced chromatographic and mass spectrometric methods are at the forefront of providing this detailed characterization. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are particularly powerful for separating the complex mixture and identifying individual components.
The table below highlights some of the emerging analytical techniques.
| Analytical Technique | Information Provided | Relevance to this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation of ester components based on polarity and size. | Quantifying the distribution of mono-, di-, tri-, and tetra-esters. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of individual esters. | Identifying the specific fatty acids attached to the sorbitan ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the position of esterification. | Confirming the structure of synthesized sorbitan esters and identifying isomers. |
Critical Appraisal of Current Challenges and Identification of Future Research Frontiers
Despite advancements, significant challenges remain in the study of this compound. A primary challenge is the inherent complexity of the commercial products, which are mixtures rather than pure compounds. researchgate.net This heterogeneity makes it difficult to establish clear structure-function relationships.
Future research will likely focus on several key areas:
Development of more sophisticated in vitro models: Creating models that more accurately mimic physiological conditions will be crucial for understanding the biological interactions of these surfactants.
Advancements in computational modeling: Increasing the accuracy and predictive power of simulations will allow for the rational design of novel sorbitan esters with tailored properties.
Improved analytical characterization: Continued development of analytical techniques to fully resolve and quantify the components of complex ester mixtures is essential.
Sustainable Synthesis: Exploring more efficient and environmentally friendly methods for producing sorbitan esters, potentially utilizing biocatalysts.
Addressing these challenges will deepen our fundamental understanding of this compound and enable the development of new and improved applications across various industries.
Q & A
Q. How should researchers statistically analyze dose-response relationships in Sorbitan tetraoctadecanoate toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism). Report IC/EC values with 95% confidence intervals. For non-monotonic responses, Bayesian hierarchical models or mixed-effects regression account for variability. Outliers must be justified via Grubbs’ test or robust statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
